N-(4-chlorothiophen-2-yl)acetamide
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Overview
Description
N-(4-chlorothiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorothiophen-2-yl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorothiophen-2-yl)acetamide typically involves the reaction of 4-chlorothiophen-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
4-chlorothiophen-2-amine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-chlorothiophen-2-amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-chlorothiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-chlorothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. For example, it has been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis . The exact molecular pathways involved can vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromothiophen-2-yl)acetamide
- N-(4-methylthiophen-2-yl)acetamide
- N-(4-nitrothiophen-2-yl)acetamide
Uniqueness
N-(4-chlorothiophen-2-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the electronic properties of the chlorine atom can affect the compound’s interaction with biological targets, potentially enhancing its efficacy in medicinal applications .
Properties
Molecular Formula |
C6H6ClNOS |
---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
N-(4-chlorothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6ClNOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9) |
InChI Key |
OPRZOQQPVBVCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CS1)Cl |
Origin of Product |
United States |
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